molecular formula C12H22N2O3 B3158224 Tert-butyl trans-4-carbamoylcyclohexylcarbamate CAS No. 856563-22-9

Tert-butyl trans-4-carbamoylcyclohexylcarbamate

Cat. No.: B3158224
CAS No.: 856563-22-9
M. Wt: 242.31
InChI Key: HILAGAFOXBPCFN-UHFFFAOYSA-N
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Description

Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a versatile chemical compound known for its unique physical and chemical properties. It is also referred to as tert-butyl trans-4-carbamoylcyclohexane-1-carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl trans-4-carbamoylcyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with trans-4-carbamoylcyclohexyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-4-carbamoylcyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Tert-butyl trans-4-carbamoylcyclohexylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a tool for investigating molecular interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl trans-4-carbamoylcyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, enzyme activity, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate
  • Tert-butyl N-(4-hydroxycyclohexyl)carbamate
  • Tert-butyl trans-N-[4-(2-oxoethyl)cyclohexyl]carbamate

Uniqueness

Tert-butyl trans-4-carbamoylcyclohexylcarbamate stands out due to its unique combination of physical and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(4-carbamoylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-9-6-4-8(5-7-9)10(13)15/h8-9H,4-7H2,1-3H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILAGAFOXBPCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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